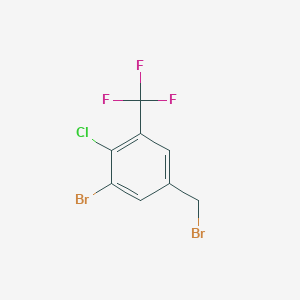
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2ClF3. It is a derivative of benzyl bromide, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-chloro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction conditions must be carefully controlled to ensure selective bromination at the benzylic position .
Chemical Reactions Analysis
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide involves its reactivity at the benzylic position. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) on the benzene ring enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic substitution and oxidation .
Comparison with Similar Compounds
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzyl bromide: This compound lacks the additional bromine and chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.
3,5-Bis(trifluoromethyl)benzyl bromide: This compound has two trifluoromethyl groups, which further increase its electrophilicity and reactivity compared to this compound.
4-(Trifluoromethyl)benzylamine: This compound features an amine group instead of a bromide, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H4Br2ClF3 |
|---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
FQKONKAYYLKZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


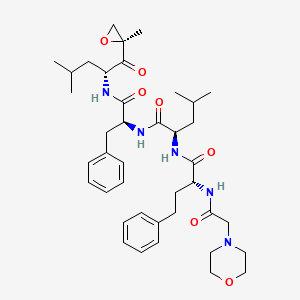
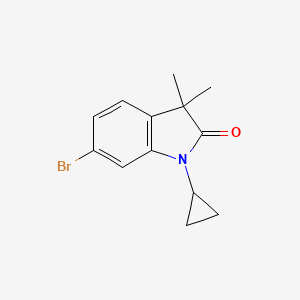
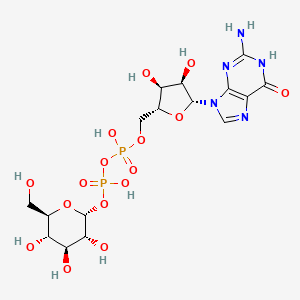


![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
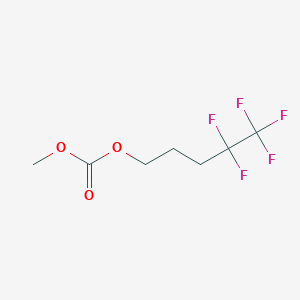


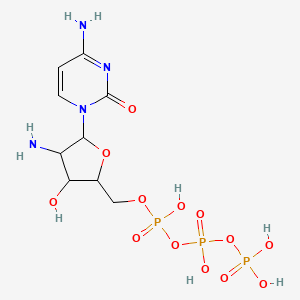
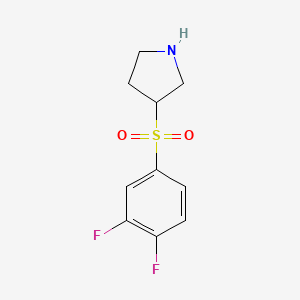
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


